molecular formula C9H7BrN2O B1380055 6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1126636-93-8

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1380055
CAS RN: 1126636-93-8
M. Wt: 239.07 g/mol
InChI Key: CBXMTMFQOVHGHD-UHFFFAOYSA-N
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Description

“6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1126636-93-8 . It has a molecular weight of 239.07 . The compound is typically stored at a temperature of 4°C . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is 1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a solid at room temperature . It has a molecular weight of 239.07 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Organic Syntheses

This compound is used in organic syntheses . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Pharmaceutical Intermediates

6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is used as pharmaceutical intermediates . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Light-Sensitive Dyes

Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes . They are used in optical media for data storage .

Pesticides and Fungicides

These compounds are also used as pesticides and fungicides . Their unique chemical structure makes them effective in these roles .

Active Pharmaceutical Ingredients

The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients . Examples include zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .

Fluorescent Probes

Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Tuberculosis Drug Discovery Research

The acute TB mouse model indicated a significant reduction of bacterial load when treated with imidazo[1,2-a]pyridine derivatives . This highlights their potential in tuberculosis drug discovery research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While I could not find specific future directions for “6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, the imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry . Therefore, it is likely that future research will continue to explore the potential uses of this and related compounds.

properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-2-7(10)4-12-8(5-13)3-11-9(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXMTMFQOVHGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC=C2C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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